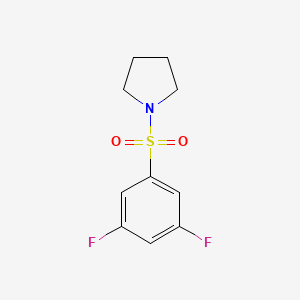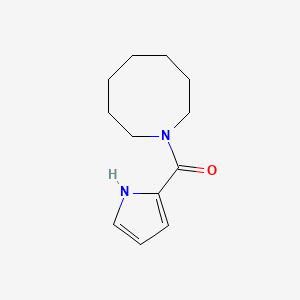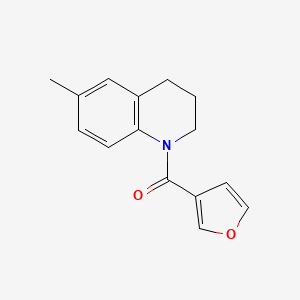
furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as FMQM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FMQM belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results as a cytotoxic agent against cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. This compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
In Alzheimer's disease and Parkinson's disease research, this compound has been studied for its neuroprotective effects. It has been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein proteins, which are implicated in the pathogenesis of these neurodegenerative diseases. This compound has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to interact with various proteins and enzymes, including caspases, Aβ, and alpha-synuclein. It has also been found to modulate signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth and metastasis. In animal models of Alzheimer's disease and Parkinson's disease, this compound has been shown to improve cognitive function, reduce oxidative stress, and inhibit protein aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has several advantages for lab experiments, including its high yield and purity, scalability for large-scale production, and potential therapeutic applications in various diseases. However, this compound also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. Further studies are needed to optimize the formulation and dosage of this compound for clinical use.
Direcciones Futuras
There are several future directions for the research on furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone. First, more studies are needed to elucidate the mechanism of action of this compound and its interactions with various proteins and enzymes. Second, the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and diabetes, should be explored. Third, the formulation and dosage of this compound should be optimized for clinical use. Finally, the safety and toxicity of this compound should be thoroughly evaluated in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves the reaction of 6-methyl-3,4-dihydro-2H-quinolin-1-amine with furan-3-carboxaldehyde in the presence of a catalyst. The resulting product is purified using column chromatography to obtain this compound in high yield and purity. The synthesis of this compound has been optimized to improve its efficiency and scalability for large-scale production.
Propiedades
IUPAC Name |
furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-4-5-14-12(9-11)3-2-7-16(14)15(17)13-6-8-18-10-13/h4-6,8-10H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMMZSZRNDOUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
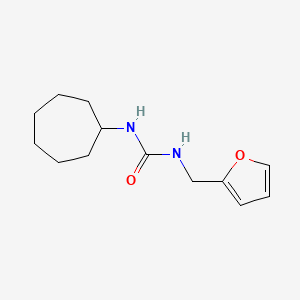
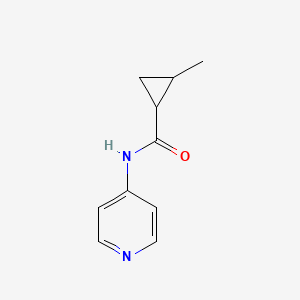
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7503561.png)


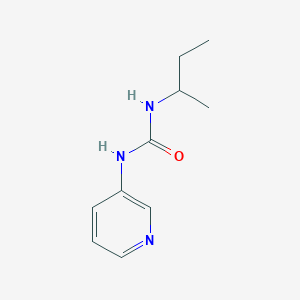


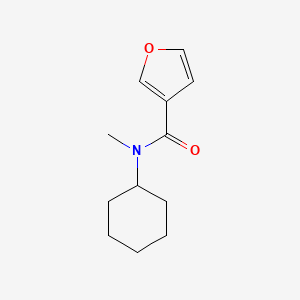
![2-cyclohexyl-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7503614.png)
![N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503620.png)
